Nitinol

Übersicht

Beschreibung

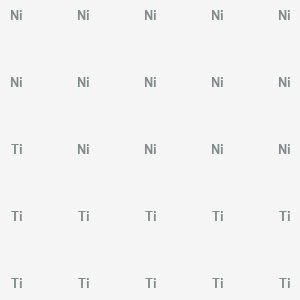

Nitinol is a metal alloy composed of approximately equal parts nickel and titanium. It is renowned for its unique properties, including the shape memory effect and superelasticity. The shape memory effect allows this compound to return to its original shape after deformation when heated above a certain temperature. Superelasticity enables the alloy to undergo significant deformation and return to its original shape upon the removal of stress. These properties make this compound highly valuable in various applications, particularly in the medical field .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nitinol is typically produced through a combination of nickel and titanium in a vacuum or inert atmosphere to prevent contamination. The alloy is melted using methods such as vacuum arc remelting or induction melting. The precise control of the composition and processing conditions is crucial to achieve the desired properties of this compound .

Industrial Production Methods: Industrial production of this compound involves several steps, including melting, casting, and thermomechanical processing. The alloy is first melted and cast into ingots, which are then hot-rolled or forged into the desired shapes. Subsequent heat treatments and cold working processes are employed to enhance the shape memory and superelastic properties of the alloy .

Analyse Chemischer Reaktionen

Oxidation of Nitinol

This compound's oxidation behavior is crucial for its performance, especially in biomedical applications, where corrosion resistance and biocompatibility are essential .

Influence of Composition on Transition Temperature

Small changes in the nickel content significantly affect the alloy's transition temperatures . The martensite start temperature (Ms) increases with aging due to the formation of precipitates, which create local stress fields that promote martensitic transformation .

Surface Treatment and Chemical Modification

-

Acid Treatment: Acidic solutions, such as hydrochloric acid (HCl), hydrofluoric acid (HF), and phosphoric acid (), can modify the surface of this compound, increasing its roughness and bioactivity .

-

Two-Stage Acid Treatment: A two-stage acid treatment involving tertiary acids (HCl, HF, ) followed by nitric acid () enhances cell adhesion, growth, and proliferation on the this compound surface . The reactions involved in nitric acid modification are :

This process results in the formation of a titanium dioxide () layer, which improves biocompatibility by preventing nickel release .

-

Etching: The chemistry of nickel-titanium etching is complex, involving various reactions with both titanium and nickel . Different etchants can alter the surface composition, as shown in the table below :

Sample Ti2p Ni2p O1s C1s N1s S2p NiTi 8.29 2.01 29.75 59.95 - - HCl/-30 min 6.18 0.46 37.72 53.15 - 2.49 HCl/-120 min 10.20 0.47 44.89 41.70 - 2.74 /-30 min 8.83 0.27 40.62 48.56 - 1.72 /-120 min 6.56 0.52 36.50 54.79 - 1.64 /-30 min 2.05 14.24 43.95 37.68 2.08 -

Nickel Release

Nickel release from this compound is a concern due to its potential toxicity and allergenic effects . The release rate depends on factors such as surface oxide layers, pH, and the presence of oxidizing agents .

-

Influence of Oxidizing Agents: Sodium hypochlorite (NaOCl) or hypochlorous acid (HOCl) can increase nickel release and cause pitting corrosion of this compound . The mechanistic effect involves the dissolution of the surface oxide layer by chloride ions, followed by the conversion of nickel metal to nickel hydroxides .

-

Impact of Surface Oxide: Thicker oxide finishes may be more susceptible to damage from oxidizing agents .

Manufacturing Considerations

This compound is difficult to manufacture due to the need for precise compositional control and the high reactivity of titanium .

-

Melting Methods: Vacuum arc remelting (VAR) and vacuum induction melting (VIM) are common melting methods . The electrode induction melting gas atomization (EIGA) process is also used to produce this compound powder without contamination from oxides .

-

Heat Treatment: Heat treatment is crucial for fine-tuning the transformation temperatures of this compound . Aging time and temperature control the precipitation of nickel-rich phases, which affects the nickel content in the nickel-titanium lattice and, consequently, the transformation temperature .

Thermodynamics of this compound

The thermodynamic properties of this compound are essential for understanding its behavior under various conditions . this compound exhibits a martensitic-type, diffusionless transition where atoms shift positions cooperatively . This transition involves an exothermic heat effect and changes in the crystal lattice structure .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Nitinol's most significant impact is observed in the biomedical field, where it is utilized in various medical devices due to its biocompatibility and mechanical properties.

Stents

This compound stents are widely used in vascular interventions. Their ability to expand upon deployment allows them to maintain vessel patency effectively. The superelasticity of this compound enables these stents to compress into small profiles for delivery through catheters and then return to their original shape once deployed.

| Property | This compound Stents |

|---|---|

| Material | This compound (Nickel-Titanium Alloy) |

| Functionality | Maintains vessel patency |

| Deployment Method | Delivered via catheter |

| Key Advantage | Superelasticity allows for minimal invasiveness |

Orthopedic Devices

This compound is also used in orthopedic applications such as bone staples, screws, and implants. Its unique properties allow for better integration with bone tissue and reduced stress shielding.

| Device Type | Application |

|---|---|

| Bone Staples | Fixation of fractured bones |

| Implants | Load-sharing with surrounding tissue |

| Screws | Stabilization of bone structures |

Guidewires and Catheters

In interventional procedures, this compound guidewires exhibit remarkable fatigue resistance and flexibility, allowing them to navigate complex vascular pathways without breaking.

| Device Type | Application |

|---|---|

| Guidewires | Navigate through blood vessels |

| Catheters | Reinforcement for structural integrity |

Other Applications

Beyond the biomedical field, this compound is employed in several industrial applications due to its unique mechanical properties.

Actuators

This compound actuators utilize the shape memory effect to perform mechanical work when subjected to temperature changes. These are used in robotics and automation systems.

| Application | Description |

|---|---|

| Robotics | Movement mechanisms |

| Automated Systems | Temperature-responsive actuation |

Temperature Control Systems

This compound's ability to change shape at specific temperatures makes it suitable for temperature control applications in various devices.

Case Studies

Several case studies illustrate the successful implementation of this compound in medical devices:

Vascular Stenting

A study highlighted the successful use of this compound stents in treating peripheral artery disease, demonstrating improved patient outcomes due to reduced complications compared to traditional stents .

Orthopedic Applications

Research showed that this compound-based orthopedic implants resulted in faster recovery times and better integration with bone compared to conventional materials .

Wirkmechanismus

The mechanism of action of Nitinol is based on a reversible solid-state phase transformation known as a martensitic transformation. This transformation occurs between two different crystal phases, austenite and martensite. When this compound is deformed at a temperature below its transformation temperature, it undergoes a phase change from austenite to martensite. Upon heating above the transformation temperature, the alloy reverts to its original austenite phase, recovering its original shape .

The molecular targets and pathways involved in the mechanism of action of this compound include the rearrangement of atoms within the crystal lattice. This rearrangement allows the alloy to undergo significant deformation and return to its original shape upon heating .

Vergleich Mit ähnlichen Verbindungen

Nitinol is unique among shape memory alloys due to its combination of shape memory effect and superelasticity. Other shape memory alloys, such as copper-zinc-aluminum and copper-aluminum-nickel, also exhibit shape memory properties but lack the superelasticity of this compound .

Similar compounds to this compound include:

- Copper-zinc-aluminum

- Copper-aluminum-nickel

- Nickel-manganese-gallium

- Titanium-copper

This compound’s unique combination of properties makes it particularly valuable in applications that require both shape memory and superelasticity .

Biologische Aktivität

Nitinol, an alloy composed primarily of nickel and titanium, is recognized for its unique properties, including shape memory and superelasticity. These characteristics make it a promising candidate for various biomedical applications, particularly in the field of implants and medical devices. This article focuses on the biological activity of this compound, examining its interaction with biological systems, potential cytotoxic effects, and overall biocompatibility.

1. Overview of this compound Properties

This compound exhibits several advantageous properties that are crucial for its application in biomedical contexts:

- Shape Memory Effect : this compound can return to a predetermined shape when heated above a specific temperature.

- Superelasticity : It can undergo significant deformation and return to its original shape upon unloading.

- Biocompatibility : this compound's mechanical properties are similar to those of human bone, which is beneficial for load-bearing applications.

2.1 Cell Adhesion and Proliferation

Research has shown that this compound surfaces can support cell adhesion and proliferation. A study demonstrated that human bone marrow stem cells (hBMSCs) exhibited increased metabolic activity when cultured on structured this compound surfaces compared to laser-structured samples. The roughness of the 3D-printed this compound enhanced cell attachment and spreading, indicating good biocompatibility .

Table 1: Metabolic Activity of hBMSCs on Different this compound Surfaces

| Surface Type | Day 2 Metabolic Activity | Day 4 Metabolic Activity |

|---|---|---|

| 3D-Printed this compound | High | Significantly High |

| Laser-Structured this compound | Moderate | Slightly Decreased |

2.2 Cytotoxicity and Nickel Ion Release

Despite its advantages, this compound poses risks due to nickel ion release, which can lead to cytotoxic effects. Studies indicate that nickel concentrations above certain thresholds can inhibit cell proliferation and induce inflammatory responses. For instance, concentrations exceeding 9 ppm were linked to significant growth inhibition of smooth muscle cells .

Table 2: Nickel Ion Release Levels from this compound Samples

| Sample Type | Nickel Ion Concentration (ppb) | Cytotoxic Threshold (ppb) |

|---|---|---|

| Unanodized this compound | 268 ± 11 | 30 |

| Anodized this compound | 136 ± 15 | - |

3.1 In Vivo Studies on Bone Contact

An animal study involving porous this compound implants with a porosity of approximately 66% showed promising results in terms of bone integration. The implants achieved a bone contact rate of about 51%, indicating effective osseointegration . This suggests that porous structures may enhance biological activity by promoting tissue ingrowth.

3.2 Long-term Effects of Nickel Ion Release

In long-term studies assessing the effects of nickel ion release from porous this compound implants in sheep models, it was found that the nickel levels in surrounding tissues did not significantly differ from control models, remaining below toxic thresholds (<1 μg/g) even after extended exposure .

4. Conclusion

This compound's unique properties make it a valuable material in biomedical applications; however, careful consideration must be given to its biological activity, particularly regarding nickel ion release and cytotoxicity. Ongoing research is essential to optimize surface treatments and processing methods to enhance biocompatibility while minimizing adverse effects.

Eigenschaften

IUPAC Name |

nickel;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/14Ni.11Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXZNVUGXRDIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni14Ti11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1348.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52013-44-2 | |

| Record name | Nitinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052013442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel, compound with Titanium (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.